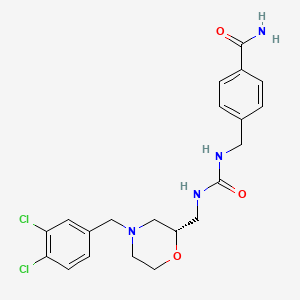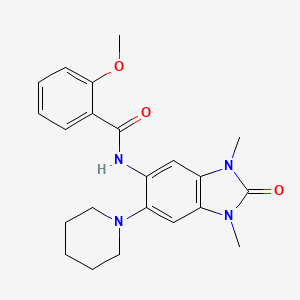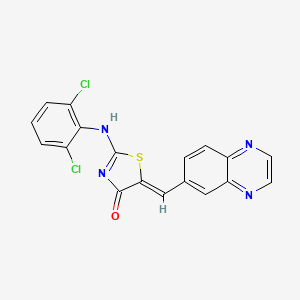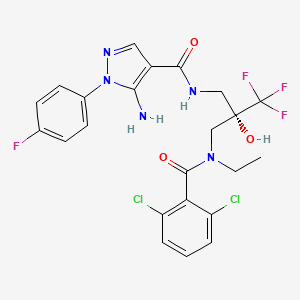
GW 766994
Descripción general
Descripción
GW 766994: es un compuesto orgánico sintético conocido por su función como antagonista del receptor 3 de quimiocinas. Ha demostrado potencial en el tratamiento del asma y la bronquitis eosinofílica . El compuesto se caracteriza por su fórmula molecular C21H24Cl2N4O3 y un peso molecular de 451,35 g/mol .
Aplicaciones Científicas De Investigación
GW 766994 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor de quimiocinas.
Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones de los receptores.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento del asma, la bronquitis eosinofílica y las enfermedades neurodegenerativas como el Alzheimer .
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
GW 766994 ejerce sus efectos al antagonizar el receptor 3 de quimiocinas. Este receptor participa en el reclutamiento de eosinófilos y otras células inmunitarias a los sitios de inflamación. Al bloquear este receptor, this compound reduce la respuesta inflamatoria y alivia los síntomas asociados con afecciones como el asma y la bronquitis eosinofílica . El compuesto también afecta las vías de señalización que involucran a la quinasa 5 dependiente de ciclina y la fosforilación de tau, que son relevantes para las enfermedades neurodegenerativas .
Análisis Bioquímico
Biochemical Properties
GW 766994 interacts with the chemokine receptor-3 (CCR3), acting as an antagonist . This interaction inhibits the function of CCR3, a receptor involved in immune response, particularly in the recruitment and activation of eosinophils .
Cellular Effects
In the context of cellular processes, this compound influences cell function by modulating the activity of CCR3. By acting as an antagonist, it prevents the binding of natural ligands to CCR3, thereby inhibiting the downstream signaling pathways that lead to eosinophil recruitment and activation . This can have a significant impact on cellular metabolism and gene expression related to immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CCR3 receptor. This binding prevents the interaction of CCR3 with its natural ligands, inhibiting the activation of downstream signaling pathways . This mechanism of action is crucial for its potential therapeutic effects in conditions such as asthma and eosinophilic bronchitis .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and specific antagonist of CCR3, suggesting that it may have long-term effects on cellular function by modulating immune response .
Dosage Effects in Animal Models
Given its role as a CCR3 antagonist, it is likely that its effects would vary with dosage, with potential therapeutic effects at certain dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the function of CCR3. By acting as an antagonist, it can affect the metabolic flux or metabolite levels associated with these pathways .
Transport and Distribution
Given its role as a CCR3 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a CCR3 antagonist, it is likely that it is localized to the cell membrane where CCR3 is expressed .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La síntesis de GW 766994 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. La ruta sintética detallada es propietaria, pero generalmente implica el uso de disolventes y reactivos orgánicos en condiciones controladas .
Métodos de producción industrial: : La producción industrial de this compound se lleva a cabo normalmente en instalaciones especializadas equipadas para manejar síntesis orgánicas complejas. El proceso implica reacciones a gran escala, pasos de purificación y medidas de control de calidad para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: : GW 766994 se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos de sustitución: Como halógenos o agentes alquilantes
Principales productos: : Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
GW 766994 es único por su alta especificidad y potencia como antagonista del receptor 3 de quimiocinas. Los compuestos similares incluyen:
This compound: Otro antagonista del receptor 3 de quimiocinas con propiedades similares.
GSK 766994: Un compuesto relacionado con ligeras variaciones en su estructura química y actividad .
Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus propiedades farmacocinéticas y aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408303-43-5 | |
| Record name | GW-766994 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-766994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)


![5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one](/img/structure/B1672405.png)
![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)


![6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1672411.png)
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
